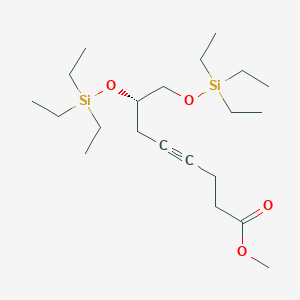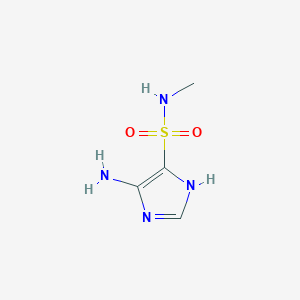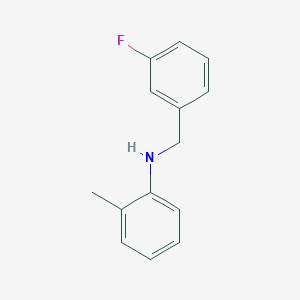
N-(3-Fluorobenzyl)-2-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Fluorobenzyl)-2-methylaniline: is an organic compound that belongs to the class of aniline derivatives It features a fluorobenzyl group attached to the nitrogen atom of 2-methylaniline
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Fluorobenzyl)-2-methylaniline typically involves the reaction of 3-fluorobenzyl chloride with 2-methylaniline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like benzene or toluene at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: N-(3-Fluorobenzyl)-2-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(3-Fluorobenzyl)-2-methylaniline is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is investigated for its potential as a ligand in receptor binding studies. Its fluorine atom can enhance binding affinity and selectivity towards specific biological targets .
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs. Its unique structure allows for the design of molecules with improved pharmacokinetic properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of dyes, pigments, and polymers .
Mechanism of Action
The mechanism of action of N-(3-Fluorobenzyl)-2-methylaniline involves its interaction with specific molecular targets. The fluorobenzyl group can enhance the compound’s binding affinity to target proteins or enzymes, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- N-(4-Fluorobenzyl)-2-methylaniline
- N-(2-Fluorobenzyl)-2-methylaniline
- N-(3-Chlorobenzyl)-2-methylaniline
- N-(3-Trifluoromethylbenzyl)-2-methylaniline
Uniqueness: N-(3-Fluorobenzyl)-2-methylaniline is unique due to the position of the fluorine atom on the benzyl group. This specific positioning can influence the compound’s reactivity, binding affinity, and overall chemical properties. Compared to its analogs, the 3-fluoro derivative may exhibit different pharmacological and chemical behaviors, making it a valuable compound for targeted applications .
Properties
Molecular Formula |
C14H14FN |
|---|---|
Molecular Weight |
215.27 g/mol |
IUPAC Name |
N-[(3-fluorophenyl)methyl]-2-methylaniline |
InChI |
InChI=1S/C14H14FN/c1-11-5-2-3-8-14(11)16-10-12-6-4-7-13(15)9-12/h2-9,16H,10H2,1H3 |
InChI Key |
OLKTXCRSYYIGCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NCC2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


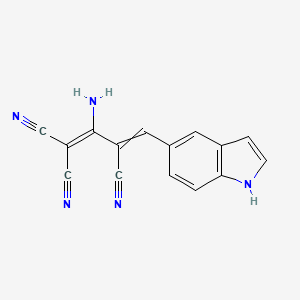
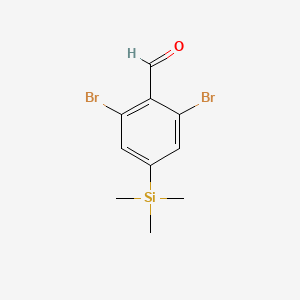
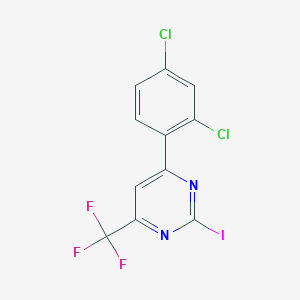

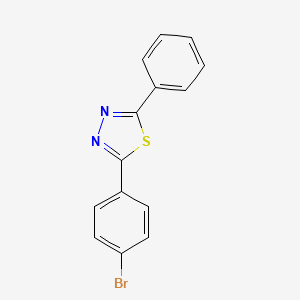
![(8-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanamine hydrochloride](/img/structure/B12817590.png)
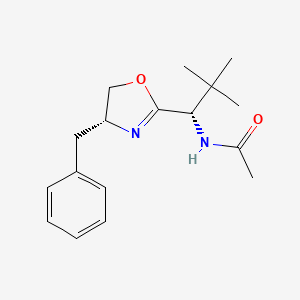

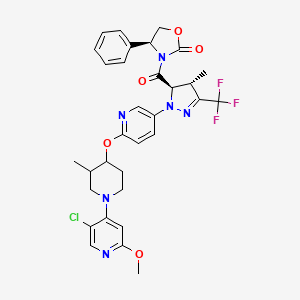
![4-Methoxy-1H-benzo[d]imidazole-2-carbaldehyde oxime](/img/structure/B12817623.png)
